molecular formula C9H18F2N2 B13156769 3-(3,3-Dimethylpyrrolidin-1-yl)-2,2-difluoropropan-1-amine

3-(3,3-Dimethylpyrrolidin-1-yl)-2,2-difluoropropan-1-amine

Cat. No.: B13156769
M. Wt: 192.25 g/mol
InChI Key: PNJGHFAGWSDRDF-UHFFFAOYSA-N
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Description

3-(3,3-Dimethylpyrrolidin-1-yl)-2,2-difluoropropan-1-amine is a synthetic organic compound characterized by the presence of a pyrrolidine ring substituted with dimethyl groups and a difluoropropanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-Dimethylpyrrolidin-1-yl)-2,2-difluoropropan-1-amine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as 1,4-diaminobutane, under acidic conditions.

    Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using methyl iodide or a similar alkylating agent.

    Attachment of the Difluoropropanamine Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,3-Dimethylpyrrolidin-1-yl)-2,2-difluoropropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amine or difluoropropyl groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols, solvent conditions like ethanol or acetonitrile.

Major Products Formed

    Oxidation: Hydroxylated derivatives, oxides.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amine derivatives.

Scientific Research Applications

3-(3,3-Dimethylpyrrolidin-1-yl)-2,2-difluoropropan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3,3-Dimethylpyrrolidin-1-yl)-2,2-difluoropropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(3,3-Dimethylpyrrolidin-1-yl)-2,2-difluoropropan-1-amine: shares structural similarities with other pyrrolidine derivatives and difluoropropanamine compounds.

    3,3-Dimethylpyrrolidine: A simpler analog lacking the difluoropropanamine moiety.

    2,2-Difluoropropan-1-amine: A related compound without the pyrrolidine ring.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H18F2N2

Molecular Weight

192.25 g/mol

IUPAC Name

3-(3,3-dimethylpyrrolidin-1-yl)-2,2-difluoropropan-1-amine

InChI

InChI=1S/C9H18F2N2/c1-8(2)3-4-13(6-8)7-9(10,11)5-12/h3-7,12H2,1-2H3

InChI Key

PNJGHFAGWSDRDF-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(C1)CC(CN)(F)F)C

Origin of Product

United States

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